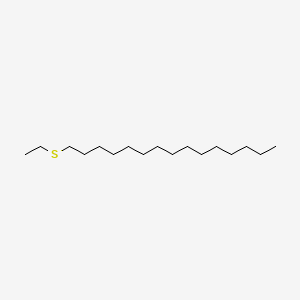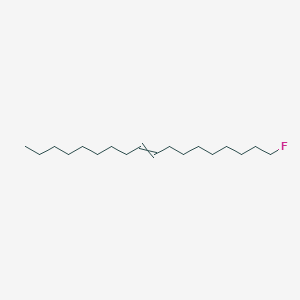![molecular formula C16H15F3N2O2 B14503098 N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea CAS No. 63097-13-2](/img/structure/B14503098.png)
N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea is a chemical compound known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in different scientific and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea typically involves the reaction of N,N-dimethylurea with 4-[3-(trifluoromethyl)phenoxy]aniline. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. This interaction can lead to the inhibition or activation of certain biological pathways, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Fluometuron: Another urea derivative with similar structural features and applications in agriculture as a herbicide.
(S)-Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Sorafenib: A pharmaceutical compound with a trifluoromethyl group, used in cancer therapy.
Uniqueness
N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its versatility in various applications, from agriculture to medicine, highlights its significance in scientific research and industrial processes.
Properties
CAS No. |
63097-13-2 |
|---|---|
Molecular Formula |
C16H15F3N2O2 |
Molecular Weight |
324.30 g/mol |
IUPAC Name |
1,1-dimethyl-3-[4-[3-(trifluoromethyl)phenoxy]phenyl]urea |
InChI |
InChI=1S/C16H15F3N2O2/c1-21(2)15(22)20-12-6-8-13(9-7-12)23-14-5-3-4-11(10-14)16(17,18)19/h3-10H,1-2H3,(H,20,22) |
InChI Key |
CAOJRWUDMGPELA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



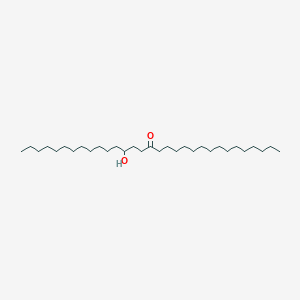
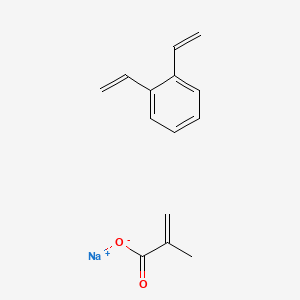

![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
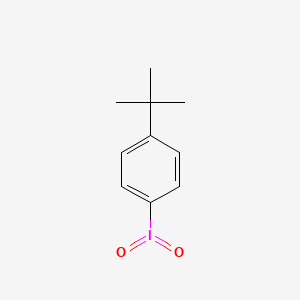
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)
